molecular formula C10H12FNO3 B8028277 Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- CAS No. 1048368-32-6

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro-

Cat. No.: B8028277
CAS No.: 1048368-32-6
M. Wt: 213.21 g/mol
InChI Key: VITHRZVJYKZOPD-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a 2-methylpropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- typically involves the nitration of a suitable precursor, such as 2-fluoro-4-nitrophenol, followed by the introduction of the 2-methylpropoxy group. One common method involves the reaction of 2-fluoro-4-nitrophenol with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- may involve continuous-flow synthesis techniques to enhance efficiency and safety. Continuous-flow reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced formation of byproducts. This method is particularly advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, bases (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Fluoro-2-(2-methylpropoxy)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(2-methylpropoxy)benzonitrile
  • 5-Fluoro-2-(2-methylpropoxy)benzaldehyde
  • 5-Fluoro-2-(2-methylpropoxy)benzoic acid

Uniqueness

Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is unique due to the presence of both a nitro group and a fluorine atom on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-fluoro-4-(2-methylpropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITHRZVJYKZOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264089
Record name 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048368-32-6
Record name 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048368-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoro-2-(2-methylpropoxy)-4-nitrobenzene (0.83 g, 78%) was prepared from 2-methylpropanol (0.46 ml, 5.0 mmol) and 2,5-difluoro-4-nitrobenzene (0.80 g, 5.0 mmol) following the general procedure G. This was reduced to 5-fluoro-2-(2-methylpropoxy)-aniline (0.58 g, 81%) following general procedure C. 1-(5-Fluoro-2-isobutoxy-phenyl)-3-thiazol-2-yl-urea (220 mg, 72%) was prepared from 5-fluoro-2-(2-methylpropoxy)-aniline (183 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three

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